molecular formula C18H26N2O4 B2697713 2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid CAS No. 1779928-19-6

2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid

Cat. No.: B2697713
CAS No.: 1779928-19-6
M. Wt: 334.416
InChI Key: MOXGCULBLSUQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid is a synthetic organic compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, a chemical structure known for its versatility in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl group.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Properties

IUPAC Name

2-[4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-9-19(13-15(20)11-16(21)22)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXGCULBLSUQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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